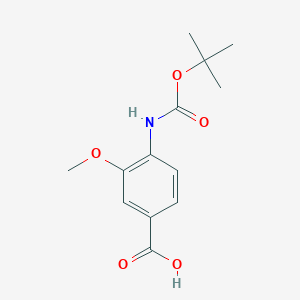

Boc-4-amino-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXONAJLCIBQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572726 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180976-98-1 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Boc-4-amino-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Boc-4-amino-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and peptide synthesis. The protocol is presented in two main stages: the hydrolysis of methyl 4-amino-3-methoxybenzoate to yield 4-amino-3-methoxybenzoic acid, and the subsequent protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

Core Synthesis Pathway

The synthesis follows a two-step sequence starting from the commercially available methyl ester. The first step is a saponification reaction to deprotect the carboxylic acid, followed by the protection of the aniline's amino group as a tert-butyl carbamate.

Data Presentation

The following tables summarize the quantitative data for each key step of the synthesis.

Table 1: Synthesis of 4-amino-3-methoxybenzoic acid

| Parameter | Value | Reference |

| Starting Material | Methyl 4-amino-3-methoxybenzoate | [1] |

| Reagents | Lithium hydroxide (LiOH), Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF), Hydrochloric acid (HCl) | [1] |

| Molar Ratio (LiOH:Starting Material) | 5 eq. | [1] |

| Solvent System | MeOH:H₂O:THF | [1] |

| Reaction Temperature | 25 °C | [1] |

| Reaction Time | 12 hours | [1] |

| Yield | 96.35% | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-amino-3-methoxybenzoic acid | [1] |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water (H₂O) | General Protocol |

| Molar Ratio (Boc₂O:Starting Material) | 1.1 - 1.5 eq. | General Protocol |

| Solvent System | THF:H₂O | General Protocol |

| Reaction Temperature | Room Temperature | General Protocol |

| Reaction Time | 12 - 24 hours | General Protocol |

| Expected Yield | High (>90%) | Based on similar reactions |

Experimental Protocols

Step 1: Synthesis of 4-amino-3-methoxybenzoic acid[1]

-

Reaction Setup: To a solution of methyl 4-amino-3-methoxybenzoate (1.0 eq., e.g., 4.5 g, 23.59 mmol) in a mixture of methanol (45 mL), water (15 mL), and tetrahydrofuran (15 mL), add lithium hydroxide (5.0 eq., e.g., 4.95 g, 117.97 mmol) in one portion at 25 °C under a nitrogen atmosphere.

-

Reaction Execution: Stir the mixture at 25 °C for 12 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC) (PE:EtOAc = 3:1, Rf = 0).

-

Work-up:

-

Concentrate the mixture under reduced pressure at 40 °C.

-

Pour the residue into water (50 mL) and stir for 1 minute.

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL) to remove any unreacted starting material.

-

Adjust the pH of the aqueous phase to 2 with 2 N HCl.

-

-

Isolation: Filter the resulting precipitate and concentrate the filtrate in vacuo to afford 4-amino-3-methoxybenzoic acid as a light yellow solid.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the Boc protection of aminobenzoic acids.

-

Reaction Setup: Dissolve 4-amino-3-methoxybenzoic acid (1.0 eq.) in a mixture of tetrahydrofuran and water. Add sodium bicarbonate (2.0-3.0 eq.) to the solution and stir until dissolved.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.) portion-wise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove excess Boc₂O and byproducts.

-

Acidify the aqueous layer to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).

-

-

Isolation: The product will precipitate out of the solution upon acidification. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Signaling Pathways and Workflows

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

A Technical Guide to Boc-4-amino-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-amino-3-methoxybenzoic acid is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its structure, featuring a methoxy group and a Boc-protected amine on a benzoic acid core, makes it a versatile intermediate for the development of novel pharmaceuticals, including kinase inhibitors and antitumor agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its role in relevant biological pathways.

Chemical Properties

This compound, systematically named 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in various synthetic transformations.

| Property | Value | Reference |

| IUPAC Name | 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid | |

| CAS Number | 180976-98-1 | [1] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | |

| Storage Temperature | Room Temperature, sealed in dry, dark place | [2] |

Spectroscopic Data

The following tables summarize the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the structure and data from similar compounds. Experimental values may vary.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.50 | s | 9H | -C(CH₃)₃ (Boc) |

| ~3.90 | s | 3H | -OCH₃ |

| ~7.50 | d | 1H | Aromatic H |

| ~7.60 | dd | 1H | Aromatic H |

| ~7.80 | d | 1H | Aromatic H |

| ~8.00 | s (broad) | 1H | -NH- (Boc) |

| ~12.50 | s (broad) | 1H | -COOH |

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~56.0 | -OCH₃ |

| ~80.0 | -C(CH₃)₃ (Boc) |

| ~115.0 - 135.0 | Aromatic C-H & C-C |

| ~152.0 | C=O (Boc) |

| ~168.0 | C=O (Carboxylic Acid) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2.3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3300 | N-H (Amide) | Stretching |

| 2980-2930 | C-H (Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Amide I) | Stretching |

| ~1520 | N-H bend, C-N stretch (Amide II) | Bending |

| 1600-1450 | C=C (Aromatic) | Stretching |

| ~1250, ~1050 | C-O (Ether & Carboxylic Acid) | Stretching |

Mass Spectrometry (MS)

Table 2.4: Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 267 | [M]⁺ (Molecular Ion) |

| 211 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |

| 167 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |

| 152 | [M - Boc - CH₃]⁺ (Loss of Boc and methyl radical) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-amino-3-methoxybenzoic acid.

Materials:

-

4-amino-3-methoxybenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in a mixture of dioxane and 1M aqueous sodium hydroxide solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield the final product.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of this compound. Method validation and optimization may be required for specific applications.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile.

-

Prepare working standards by diluting the stock solution with the initial mobile phase composition.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

Applications in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of compounds targeting various signaling pathways implicated in cancer.

Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors

Derivatives of 4-amino-3-methoxybenzoic acid have been used to synthesize inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response (DDR) pathway.[3] Chk1 inhibitors can sensitize cancer cells to chemotherapy and radiation by abrogating cell cycle arrest and promoting mitotic catastrophe.

Synthesis of Antitumor Benzothiazoles

4-Amino-3-methoxybenzoic acid is a precursor for the synthesis of 2-arylbenzothiazoles, a class of compounds with potent and selective antitumor activity.[4] The mechanism of action for some of these compounds involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in the development of kinase inhibitors and other antitumor agents highlights its importance in modern drug discovery. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-4-amino-3-methoxybenzoic Acid: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-4-amino-3-methoxybenzoic acid (CAS Number: 180976-98-1), a synthetically versatile building block, plays a crucial role in the development of complex organic molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a carboxylic acid, a methoxy group, and a Boc-protected amine on a benzene ring, offers multiple points for chemical modification. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of potent kinase inhibitors.

Introduction

This compound, systematically named 4-((tert-butoxycarbonyl)amino)-3-methoxybenzoic acid, is a valuable reagent in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at the carboxylic acid moiety without interference from the amino group. This feature is particularly advantageous in multi-step syntheses of pharmacologically active compounds. The strategic placement of the methoxy and amino groups on the aromatic ring influences the electronic properties and conformational flexibility of the molecule, making it an attractive scaffold for the design of targeted therapeutics. Its deprotected form, 4-amino-3-methoxybenzoic acid, is a known intermediate in the synthesis of molecules with antitumor activities and checkpoint kinase-1 (Chk1) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 180976-98-1 |

| Molecular Formula | C₁₃H₁₇NO₅[1] |

| Molecular Weight | 267.28 g/mol [1] |

| Synonyms | 4-((tert-butoxycarbonyl)amino)-3-methoxybenzoic acid, N-Boc-4-amino-3-methoxybenzoic acid |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding methyl ester. The first step involves the hydrolysis of the ester to the carboxylic acid, followed by the protection of the amino group with a Boc group.

Synthesis of the Precursor: 4-Amino-3-methoxybenzoic acid

A detailed experimental protocol for the synthesis of the parent amine, 4-amino-3-methoxybenzoic acid, from its methyl ester is described below.

Reaction: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

-

Materials:

-

Methyl 4-amino-3-methoxybenzoate (1.0 eq.)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Lithium hydroxide (LiOH) (5.0 eq.)

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

To a solution of methyl 4-amino-3-methoxybenzoate in a mixture of methanol, water, and THF, add lithium hydroxide in one portion at 25 °C under a nitrogen atmosphere.

-

Stir the mixture at 25 °C for 12 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) (eluent: petroleum ether:ethyl acetate = 3:1).

-

Concentrate the mixture under reduced pressure at 40 °C.

-

Pour the residue into water and stir for 1 minute.

-

Extract the aqueous phase with ethyl acetate (3 x volumes).

-

Adjust the pH of the aqueous phase to 2 with 2 N HCl.

-

Filter the aqueous phase and concentrate in vacuo to afford 4-amino-3-methoxybenzoic acid as a light yellow solid.

-

Boc Protection of 4-Amino-3-methoxybenzoic acid

The following is a general and plausible experimental protocol for the Boc protection of 4-amino-3-methoxybenzoic acid.

Reaction: N-tert-butoxycarbonylation of 4-Amino-3-methoxybenzoic acid

-

Materials:

-

4-Amino-3-methoxybenzoic acid (1.0 eq.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

-

1,4-Dioxane

-

Sodium hydroxide (NaOH) (1.0 M aqueous solution)

-

Ethyl acetate (EtOAc)

-

1 N Hydrochloric acid (HCl)

-

Brine

-

-

Procedure:

-

Dissolve 4-amino-3-methoxybenzoic acid in a mixture of 1,4-dioxane and 1.0 M aqueous sodium hydroxide.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 N HCl while cooling in an ice bath.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of complex heterocyclic molecules, including potent kinase inhibitors. The Boc-protected amine allows for the selective formation of an amide bond at the carboxylic acid position, a common structural motif in many kinase inhibitors.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a substituted benzamide, a common core structure in kinase inhibitors.

Caption: Generalized synthetic workflow for kinase inhibitors.

This workflow typically involves an initial amide coupling of this compound with a desired amine. Subsequent deprotection of the Boc group unmasks the aniline amine, which can then undergo further reactions, such as cyclization or coupling with another electrophile, to yield the final kinase inhibitor.

Signaling Pathways and Biological Relevance

While this compound itself is not biologically active, the compounds synthesized from it can target critical signaling pathways implicated in diseases such as cancer. For instance, its derivatives can be designed to inhibit protein kinases, which are key regulators of cellular processes like cell growth, proliferation, and survival.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this building block.

Caption: Inhibition of a generic kinase signaling pathway.

In many cancers, kinases such as Bcr-Abl and Src are constitutively active, leading to uncontrolled cell proliferation. Small molecule inhibitors designed using scaffolds like this compound can bind to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting the pro-proliferative signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its pre-protected amino group allows for regioselective functionalization, making it an ideal starting material for the construction of substituted benzamides and other heterocyclic systems found in many kinase inhibitors. The strategic use of this intermediate enables the efficient synthesis of targeted therapeutics aimed at modulating key cellular signaling pathways. This guide provides researchers and scientists with the fundamental knowledge and experimental basis to effectively utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to Boc-4-amino-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-amino-3-methoxybenzoic acid, a key building block in modern medicinal chemistry, offers a unique scaffold for the synthesis of complex pharmaceutical agents. Its distinct structural features—a Boc-protected amine, a methoxy group, and a carboxylic acid on a benzene ring—provide a versatile platform for creating diverse and potent bioactive molecules. This technical guide delves into the essential physicochemical properties, experimental protocols, and strategic applications of this important intermediate in drug discovery and development.

Core Physicochemical Data

A comprehensive understanding of the fundamental properties of this compound is crucial for its effective application in synthesis. The table below summarizes its key quantitative data.

| Property | Value |

| Molecular Weight | 267.28 g/mol |

| Molecular Formula | C₁₃H₁₇NO₅ |

| CAS Number | 180976-98-1 |

| Appearance | White to off-white solid |

| Purity | ≥ 97% (typically analyzed by HPLC) |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its utilization in further synthetic steps. The following section details a standard experimental protocol for its preparation from 4-amino-3-methoxybenzoic acid.

Protocol: N-tert-Butoxycarbonylation of 4-amino-3-methoxybenzoic acid

This protocol describes the protection of the amino group of 4-amino-3-methoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under aqueous conditions.

Materials:

-

4-amino-3-methoxybenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

In a 50 mL round-bottom flask, dissolve 1 mmol of 4-amino-3-methoxybenzoic acid in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.

-

Stir the mixture at room temperature for several minutes to ensure complete dissolution.

-

Add 1 mmol of di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Add 5 mL of dichloromethane to the reaction mixture and continue stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Once the reaction is complete, separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the organic solvent in a vacuum.

-

Purify the resulting residue by column chromatography on silica gel using an appropriate solvent system (e.g., a 9:1 mixture of dichloromethane/methanol) to yield the pure N-Boc protected product.[1]

Application in Drug Discovery: A Key Intermediate

The strategic importance of this compound lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The Boc-protecting group allows for selective reactions at other positions of the molecule, which is a fundamental strategy in multi-step organic synthesis.

While specific, publicly detailed syntheses utilizing this compound are often proprietary, its structural motif is found in a variety of developmental drugs, particularly in oncology and virology. For instance, its derivatives are explored in the synthesis of kinase inhibitors and protease inhibitors. The methoxy and amino-substituted benzoic acid core can be crucial for establishing key binding interactions within the active site of a target protein.

The general workflow for its application in pharmaceutical synthesis is depicted in the diagram below.

Caption: General synthetic workflow utilizing this compound.

This workflow highlights the strategic introduction of the Boc protecting group, enabling selective modification of the carboxylic acid group. Following the coupling reaction, the Boc group is removed under acidic conditions to allow for further functionalization of the now-free amino group, ultimately leading to the final active pharmaceutical ingredient. This controlled, stepwise approach is fundamental to the efficient synthesis of complex drug molecules.

References

A Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-(tert-Butoxycarbonylamino)-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. The document details its known physicochemical properties, provides comprehensive experimental protocols for its characterization, and illustrates its application in the synthesis of bioactive heterocyclic compounds.

Core Data Presentation

| Chemical Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| 4-(tert-Butoxycarbonylamino)-3-methoxybenzoic acid | 180976-98-1 | C13H17NO5 | 267.28 | Not available |

| 4-Amino-3-methoxybenzoic acid | 2486-69-3 | C8H9NO3 | 167.16 | 186 - 188 |

Data for 4-Amino-3-methoxybenzoic acid is provided for comparative purposes.

Experimental Protocols

Determination of Melting Point for Aromatic Carboxylic Acids

The melting point of a solid crystalline organic compound, such as 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, is a critical physical property for its identification and purity assessment. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. The capillary method is a standard and widely used technique for this determination.

Principle:

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp® or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated) or digital temperature probe

Detailed Methodology:

-

Sample Preparation:

-

Ensure the sample of 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid is thoroughly dried to remove any residual solvent.

-

Grind a small amount of the crystalline sample into a fine powder using a clean and dry mortar and pestle. This ensures uniform packing and heat distribution.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube.

-

Invert the tube and gently tap it on a hard surface to cause the powder to fall to the bottom, sealed end of the tube.

-

Repeat this process until the packed sample is approximately 2-3 mm in height.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C per minute) can be performed to obtain an estimated range.

-

For an accurate measurement, start with the apparatus at a temperature at least 20 °C below the expected or estimated melting point.

-

Set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the same slow rate and record the temperature (T₂) at which the last solid particle melts completely.

-

The melting point is reported as the range between T₁ and T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Always use a fresh capillary tube and sample for each determination. Do not re-melt a previously melted sample as decomposition may have occurred.

-

Application in the Synthesis of Quinazolin-4(3H)-ones

4-(tert-Butoxycarbonylamino)-3-methoxybenzoic acid is a valuable precursor for the synthesis of various heterocyclic structures, which are prominent scaffolds in many biologically active molecules. One such application is in the preparation of quinazolin-4(3H)-one derivatives. The following workflow outlines a general, multi-step synthesis.

Experimental Workflow: Synthesis of 2-Alkylamino-quinazolin-4(3H)-ones

This synthetic pathway involves the coupling of an N-Boc-protected amino acid with an anthranilic acid derivative, followed by cyclization and subsequent reactions to yield the target quinazolinone.

Caption: Synthetic workflow for a quinazolin-4(3H)-one derivative.

Detailed Methodology for Quinazolinone Synthesis

The following protocol is a generalized procedure for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which can be adapted using 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid as a starting material.

-

Activation of the N-Boc-Amino Acid:

-

To a solution of the N-Boc-amino acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a coupling agent (e.g., EDC/HOBt or MsCl/NMI) at a reduced temperature (e.g., -20 °C to 0 °C) under an inert atmosphere (e.g., nitrogen).

-

Stir the mixture for a specified time (e.g., 1 hour) to allow for the formation of the activated species.

-

-

Coupling with Anthranilic Acid:

-

To the reaction mixture, add the substituted anthranilic acid, in this case, 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid (1.0 equivalent).

-

Continue stirring at the reduced temperature for an additional period (e.g., 1.5-2 hours) to facilitate the amide bond formation.

-

-

Cyclization to Benzoxazinone Intermediate:

-

The reaction mixture, containing the newly formed amide, can be treated with a dehydrating agent or additional activating agent to promote cyclization to the corresponding benzoxazinone derivative. This step may occur in situ.

-

-

Aminolysis and Cyclization to Quinazolinone:

-

An amine (primary or secondary) is added to the reaction mixture containing the benzoxazinone intermediate.

-

The reaction is then heated, which facilitates the ring-opening of the benzoxazinone by the amine, followed by cyclization to form the final quinazolin-4(3H)-one product.

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched, typically with water or a saturated aqueous solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure quinazolin-4(3H)-one derivative.

-

This technical guide provides a foundational understanding of 4-(tert-butoxycarbonylamino)-3-methoxybenzoic acid, offering detailed protocols for its characterization and a practical example of its application in the synthesis of medicinally relevant compounds. Further research to definitively determine its melting point and explore its role in other synthetic pathways is encouraged.

An In-depth Technical Guide to the Solubility of Boc-4-amino-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the available solubility data for Boc-4-amino-3-methoxybenzoic acid and its parent compound, 4-amino-3-methoxybenzoic acid. Due to the limited direct quantitative data for the Boc-protected compound, this guide also includes detailed solubility information and experimental protocols for the closely related compound, 4-methoxybenzoic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a derivative of 4-amino-3-methoxybenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is common in organic synthesis, particularly in peptide synthesis, to prevent the amino group from participating in unintended reactions. The physicochemical properties, including solubility, of the Boc-protected compound can differ significantly from its parent molecule. Understanding its solubility is crucial for its application in various synthetic and biological studies.

Solubility Data

Qualitative Solubility of 4-Amino-3-methoxybenzoic Acid:

The parent compound, 4-amino-3-methoxybenzoic acid, is reported to be soluble in methanol.[1]

Quantitative Solubility of 4-Methoxybenzoic Acid:

As a proxy, the solubility of 4-methoxybenzoic acid has been extensively studied in various solvents and at different temperatures. This data provides valuable insight into the potential solubility characteristics of its derivatives. The solubility is observed to increase with temperature in the studied solvents.[2]

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Benzene | Cyclohexane | Hexane | Water |

| 278.15 | - | - | - | - | - | - | - | - | 0.00060 | 0.00053 | 0.00051 |

| 283.15 | 0.05531 | 0.03078 | 0.45012 | 0.36088 | 0.48201 | 0.37019 | 0.15221 | 0.19563 | - | - | - |

| 298.15 | - | - | - | - | - | - | - | - | - | - | - |

| 318.15 | - | - | - | - | - | - | - | - | - | - | - |

| 328.15 | - | - | - | - | - | - | - | - | - | - | - |

Note: The table is populated with data from a single study at 298.15 K for a range of solvents and indicates temperature dependency without providing a full temperature-range dataset for all solvents.[2] A more comprehensive dataset for alcohols is available in other studies.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like 4-methoxybenzoic acid, which can be adapted for this compound. The most common approach is the shake-flask method followed by gravimetric or chromatographic analysis.[2][3]

3.1. Materials and Apparatus:

-

Solute: this compound (or 4-methoxybenzoic acid) of high purity.

-

Solvents: A range of analytical grade solvents.

-

Equipment: Analytical balance, constant temperature water bath or incubator, mechanical shaker, centrifuge, filters (e.g., 0.45 µm PTFE), vials, and a drying oven or HPLC system.

3.2. Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

3.3. Detailed Steps:

-

Preparation of Saturated Solution: An excess amount of the solute is added to a known mass of the solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature environment for a sufficient time to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand at the same temperature until the undissolved solid settles. Centrifugation can be used to accelerate this process.

-

Sampling: A sample of the clear supernatant is carefully withdrawn.

-

Analysis: The concentration of the solute in the sample is determined.

-

Gravimetric Method: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is measured.

-

HPLC Method: The saturated solution is diluted, and its concentration is determined by high-performance liquid chromatography (HPLC) using a pre-established calibration curve.

-

-

Calculation: The solubility is calculated based on the amount of solute and solvent.

Potential Biological Relevance and Signaling Pathways

While no signaling pathways directly involving this compound have been identified, its parent compound and structurally related molecules have shown biological activity.

-

Enzyme Inhibition: 4-Amino-3-methoxybenzoic acid has been described as an inhibitor of the enzyme hydroxylase and may have potential as an anti-cancer drug candidate.[4]

-

Hedgehog Signaling Pathway: A structurally related compound, methyl 4-amino-2-methoxybenzoate, has been used as a starting material in the synthesis of 2-methoxybenzamide derivatives that were evaluated as inhibitors of the Hedgehog (Hh) signaling pathway.[5] The Hh pathway is a critical regulator in embryonic development and its abnormal activation is implicated in several types of cancer.[5]

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway.

Caption: Simplified Hedgehog signaling pathway.

Conclusion

This technical guide has summarized the available solubility information for this compound and its related compounds. While direct quantitative data for the target compound is scarce, the provided qualitative data, the extensive quantitative data for 4-methoxybenzoic acid, and the detailed experimental protocol for solubility determination offer a solid foundation for researchers. Furthermore, the potential biological relevance of the parent and structurally related compounds highlights the importance of further investigation into the properties and applications of this compound.

References

- 1. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid and the Synthesis of its Boc-Protected Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 4-amino-3-methoxybenzoic acid, a key intermediate in organic synthesis. Due to the limited availability of public spectroscopic data for its N-Boc protected form, Boc-4-amino-3-methoxybenzoic acid, this document focuses on the characterization of the parent compound and provides a comprehensive experimental protocol for the synthesis of its Boc-protected derivative.

Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid

The following tables summarize the key spectroscopic data for 4-amino-3-methoxybenzoic acid, the immediate precursor to this compound.

Table 1: ¹H NMR Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.49 | d, J=5.2 Hz | 2H | Aromatic H | DMSO-d6 |

| 7.00 | s | 2H | Aromatic H | DMSO-d6 |

| 6.54 | d, J=5.6 Hz | 2H | Aromatic H | DMSO-d6 |

| 5.35 | s | 2H | -NH₂ | DMSO-d6 |

| 12.45 | s | 1H | -COOH | DMSO-d6 |

| 3.8 (approx.) | s | 3H | -OCH₃ | Not specified |

Table 2: ¹³C NMR Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 168.8 | C=O (Carboxylic Acid) | DMSO-d6 |

| 151.4 | Aromatic C-NH₂ | DMSO-d6 |

| 146.1 | Aromatic C-OCH₃ | DMSO-d6 |

| 140.4 | Aromatic C | DMSO-d6 |

| 137.2 | Aromatic C | DMSO-d6 |

| 130.8 | Aromatic C | DMSO-d6 |

| 129.4 | Aromatic CH | DMSO-d6 |

| 120.8 | Aromatic CH | DMSO-d6 |

| 116.7 | Aromatic C | DMSO-d6 |

| 114.3 | Aromatic C | DMSO-d6 |

| 112.7 | Aromatic C | DMSO-d6 |

| 112.4 | Aromatic C | DMSO-d6 |

| 110.8 | Aromatic CH | DMSO-d6 |

| 56.0 (approx.) | -OCH₃ | Not specified |

Table 3: IR Spectroscopic Data of 4-Amino-3-methoxybenzoic Acid

| Frequency (cm⁻¹) | Description of Vibration |

| 3400-3200 | N-H stretch (amine) |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 1700-1680 | C=O stretch (carboxylic acid) |

| 1620-1580 | N-H bend (amine) |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1200 | Asymmetric C-O-C stretch (ether) |

| 1050-1000 | Symmetric C-O-C stretch (ether) |

Table 4: Mass Spectrometry Data of 4-Amino-3-methoxybenzoic Acid

| m/z | Interpretation |

| 167.16 | [M]+ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound

The following is a general experimental protocol for the N-Boc protection of 4-amino-3-methoxybenzoic acid.

Materials:

-

4-Amino-3-methoxybenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or other suitable solvent system like THF)

-

Ethyl acetate (EtOAc)

-

5% Citric Acid Solution (or dilute HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Base Addition: Add triethylamine (1.5 equivalents) or a saturated aqueous solution of sodium bicarbonate to the mixture.

-

Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous mixture with ethyl acetate to remove any unreacted Boc₂O and the oxime byproduct.

-

Acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.

-

Extract the product into ethyl acetate (3 times).

-

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

General Workflow for Spectroscopic Analysis of a Synthesized Compound

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to the NMR Analysis of Boc-4-amino-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of Boc-4-amino-3-methoxybenzoic acid. Due to the limited availability of specific experimental NMR data for this compound in public databases, this guide presents expected ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous structures. It also includes comprehensive experimental protocols and workflow visualizations to aid researchers in their analytical endeavors.

Molecular Structure and Predicted NMR Data

This compound, a key building block in organic and medicinal chemistry, possesses a well-defined structure amenable to NMR analysis. The tert-butoxycarbonyl (Boc) protecting group, the aromatic ring with its specific substitution pattern, and the methoxy and carboxylic acid functionalities all give rise to characteristic signals in both ¹H and ¹³C NMR spectra.

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the Boc group, the methoxy group, the amine proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| Ar-H | 7.5 - 7.8 | d | 1H | ~2 Hz | Expected to be a doublet due to meta-coupling. |

| Ar-H | 7.4 - 7.7 | dd | 1H | ~8-9 Hz, ~2 Hz | Expected to be a doublet of doublets due to ortho- and meta-coupling. |

| Ar-H | 6.8 - 7.1 | d | 1H | ~8-9 Hz | Expected to be a doublet due to ortho-coupling. |

| -NH | 8.0 - 9.0 | s (broad) | 1H | - | Chemical shift can be highly variable and the peak is often broad. |

| -OCH₃ | 3.8 - 4.0 | s | 3H | - | A sharp singlet in a characteristic region for methoxy groups. |

| -C(CH₃)₃ | 1.4 - 1.6 | s | 9H | - | A strong, sharp singlet characteristic of the Boc group.[1] |

| -COOH | 10.0 - 13.0 | s (broad) | 1H | - | Highly variable chemical shift, often a broad singlet. |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.[2][3]

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid. |

| -C=O (Boc) | 150 - 155 | The carbonyl carbon of the Boc protecting group. |

| Ar-C (quaternary) | 145 - 155 | Aromatic carbon attached to the methoxy group. |

| Ar-C (quaternary) | 135 - 145 | Aromatic carbon attached to the amino group. |

| Ar-C (quaternary) | 120 - 130 | Aromatic carbon attached to the carboxylic acid group. |

| Ar-CH | 110 - 125 | Aromatic carbons with attached protons. |

| -C (CH₃)₃ (Boc) | 80 - 85 | The quaternary carbon of the Boc group. |

| -OCH₃ | 55 - 60 | The carbon of the methoxy group. |

| -C(CH₃ )₃ (Boc) | 28 - 30 | The methyl carbons of the Boc group. |

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent and concentration.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.

Proper sample preparation is critical for a successful NMR experiment.

-

Sample Quantity : For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[7][8]

-

Solvent Selection : A suitable deuterated solvent that fully dissolves the sample is necessary. Common choices for compounds like this compound include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH and -COOH).[2][3][9]

-

Procedure :

-

Weigh the desired amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Gently agitate or vortex the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube securely.

-

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include the number of scans (typically 8 to 16 for good signal-to-noise), the spectral width, and the relaxation delay.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon.

-

Due to the low sensitivity, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

-

Data Processing and Interpretation

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final spectrum.

The general workflow for processing NMR data includes several key steps.[10][11][12]

Caption: A generalized workflow for NMR data processing.

-

Apodization (Window Function) : The FID is multiplied by a mathematical function to improve the signal-to-noise ratio or resolution.

-

Fourier Transform (FT) : The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phase Correction : The phases of the peaks are adjusted to be purely absorptive (positive).

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shift axis is calibrated, typically to the residual solvent peak or an internal standard.

-

Peak Integration : The areas under the peaks are integrated to determine the relative ratios of the protons.

-

Peak Picking and Assignment : The chemical shifts of the peaks are determined and assigned to the corresponding nuclei in the molecule.

Structural Elucidation and Key Correlations

The following diagram illustrates the structure of this compound and highlights the key groups that give rise to the predicted NMR signals.

Caption: Key proton groups of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 4. benchchem.com [benchchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. scribd.com [scribd.com]

- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 12. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]

"Boc-4-amino-3-methoxybenzoic acid" IR spectrum

An In-depth Technical Guide to the Infrared Spectrum of Boc-4-amino-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of this compound. While an experimental spectrum for this specific compound is not publicly available, this document deduces the characteristic absorption bands based on the well-established vibrational frequencies of its constituent functional groups: a carboxylic acid, a Boc-protected amine, a methoxy group, and a substituted benzene ring. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development for the identification and characterization of this and structurally related molecules. Included are a detailed table of expected IR absorption frequencies, a standard experimental protocol for acquiring an IR spectrum of a solid sample, and a workflow diagram for spectral analysis.

Introduction to Infrared Spectroscopy and this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. An IR spectrum is a plot of these absorptions, typically represented as percent transmittance versus wavenumber (cm⁻¹).

This compound is a trifunctional aromatic compound. Its structure incorporates a carboxylic acid, an amine protected with a tert-butyloxycarbonyl (Boc) group, and a methoxy ether attached to a benzene ring. These functional groups give rise to a unique and complex IR spectrum that can be used for its identification and to assess its purity.

Predicted Infrared Spectrum of this compound

The IR spectrum of this compound can be predicted by analyzing the characteristic absorption frequencies of its individual functional groups.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected IR absorption bands, their corresponding vibrational modes, and typical intensity.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300-2500 | Carboxylic Acid | O-H stretch | Broad, Strong |

| ~3350 | N-H (Amide) | N-H stretch | Medium |

| 3100-3000 | Aromatic Ring | C-H stretch | Medium to Weak |

| 2980-2850 | Alkyl (Boc & Methoxy) | C-H stretch | Medium to Strong |

| ~1710 | Carboxylic Acid | C=O stretch | Strong |

| ~1690 | Amide (Boc group) | C=O stretch (Amide I) | Strong |

| 1600-1450 | Aromatic Ring | C=C stretch | Medium to Weak |

| ~1530 | Amide (Boc group) | N-H bend (Amide II) | Medium |

| 1300-1000 | Ether & Carboxylic Acid | C-O stretch | Strong |

| 900-690 | Aromatic Ring | C-H out-of-plane bend | Strong |

Experimental Protocol for Acquiring an IR Spectrum

This section outlines a standard procedure for obtaining the IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any residues on the crystal.

-

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Spectral Acquisition:

-

Set the desired spectral range (typically 4000-400 cm⁻¹).

-

Select an appropriate number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the major absorption peaks in the spectrum.

-

Compare the experimental peak positions with the predicted values in the table above to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample from the ATR crystal using a soft spatula or brush.

-

Clean the crystal thoroughly with a suitable solvent and a lint-free wipe to prepare for the next measurement.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the IR spectrum of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Amino-3-hydroxybenzoic Acid

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the crystal structure of 4-Amino-3-hydroxybenzoic acid. While the crystal structure of Boc-4-amino-3-methoxybenzoic acid is not publicly available, this document offers a comprehensive examination of the closely related compound, 4-Amino-3-hydroxybenzoic acid, for which detailed crystallographic data has been published.

This guide presents a summary of the crystallographic data, a detailed experimental protocol for its determination, and a logical workflow for crystal structure analysis.

Crystallographic Data Summary

The crystal structure of 4-Amino-3-hydroxybenzoic acid has been determined and is available in the Crystallography Open Database (COD) under the identifier 7240977. The key crystallographic parameters are summarized in the table below for clear and concise reference.[1]

| Parameter | Value |

| Chemical Formula | C₇H₇NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 11.6926 |

| b (Å) | 8.1121 |

| c (Å) | 14.1796 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1345.5 |

| Z | 8 |

| R-factor | 0.0808 |

Experimental Protocols

The determination of the crystal structure of 4-Amino-3-hydroxybenzoic acid involves two primary stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization of 4-Amino-3-hydroxybenzoic Acid

A common synthetic route to 4-Amino-3-hydroxybenzoic acid involves the reduction of 3-Hydroxy-4-nitrobenzoic acid. A typical laboratory-scale protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Hydroxy-4-nitrobenzoic acid in a suitable solvent, such as methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on activated charcoal (Pd/C).

-

Reduction: Introduce a hydrogen atmosphere, either by using a hydrogen-filled balloon or a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Crystallization: The crude 4-Amino-3-hydroxybenzoic acid is purified by recrystallization. This is typically achieved by dissolving the solid in a minimal amount of a hot solvent (e.g., water or an alcohol-water mixture) and allowing it to cool slowly to room temperature, which promotes the formation of high-quality single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for the determination of the crystal structure of 4-Amino-3-hydroxybenzoic acid using single-crystal X-ray diffraction:

-

Crystal Mounting: A suitable single crystal of 4-Amino-3-hydroxybenzoic acid is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature, typically 100 or 150 K, to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step also involves applying corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final quality of the structure is assessed by the R-factor.

Workflow and Logical Relationships

The process of determining and analyzing a crystal structure follows a logical progression from sample preparation to data interpretation. The following diagram, generated using the DOT language, illustrates this workflow.

This comprehensive guide provides researchers with the necessary background and procedural information related to the crystal structure of 4-Amino-3-hydroxybenzoic acid. The provided data and protocols can serve as a valuable resource for further research and in the development of new pharmaceutical compounds.

References

Lack of Publicly Available Theoretical Studies on Boc-4-amino-3-methoxybenzoic Acid

A comprehensive search of scientific literature and patent databases did not yield any specific theoretical, computational, or in silico studies focused on Boc-4-amino-3-methoxybenzoic acid. The available information is primarily centered on its synthesis and its application as an intermediate in the creation of prenyltransferase inhibitors, as detailed in various patents.[1][2] These documents provide basic experimental data such as melting points and nuclear magnetic resonance (NMR) spectroscopy results but do not delve into the theoretical properties of the molecule.[1][2]

Given the absence of published theoretical data, this document will serve as a template, presenting a hypothetical technical guide that illustrates the expected structure and content for such a study. The following sections provide examples of the data presentation, experimental protocols, and visualizations that would be included in a comprehensive theoretical analysis of this compound.

Hypothetical Molecular Properties and Quantum Chemical Calculations

This section outlines the theoretical molecular properties of this compound. The data presented in the tables below is hypothetical and generated for illustrative purposes to fit the structure of a technical whitepaper on computational analysis.

Calculated Molecular Descriptors

A variety of molecular descriptors can be calculated to predict the physicochemical properties of a molecule. These descriptors are crucial in drug development for assessing properties like solubility and membrane permeability.

| Descriptor | Value |

| Molecular Formula | C13H17NO5 |

| Molecular Weight | 267.28 g/mol |

| LogP | 2.15 |

| Polar Surface Area (PSA) | 87.99 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

Optimized Geometric Parameters (DFT B3LYP/6-31G)*

Density Functional Theory (DFT) calculations are a common method for optimizing molecular geometries and predicting key structural parameters. The following table presents hypothetical bond lengths, bond angles, and dihedral angles for selected atoms in this compound.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C(carboxyl)-O(hydroxyl) | 1.35 | |

| C(aromatic)-N(amino) | 1.40 | |

| N(amino)-C(Boc) | 1.38 | |

| C(Boc)=O | 1.22 | |

| Bond Angles (°) | ||

| O(hydroxyl)-C(carboxyl)=O | 122.5 | |

| C(aromatic)-N(amino)-C(Boc) | 125.0 | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(aromatic)-N-C(Boc) | 45.0 |

Calculated Vibrational Frequencies

Vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule, allowing for the identification of key functional groups.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3350 | N-H Stretch |

| 2980 | C-H Stretch (aliphatic) |

| 1710 | C=O Stretch (carboxyl) |

| 1690 | C=O Stretch (Boc) |

| 1590 | C=C Stretch (aromatic) |

| 1250 | C-O Stretch (methoxy) |

Frontier Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Hypothetical Experimental Protocols

This section provides a detailed, albeit hypothetical, methodology for the computational analysis of this compound.

Computational Methodology

All calculations were performed using the Gaussian 16 software package. The initial 3D structure of this compound was built using GaussView 6 and subjected to an initial geometry optimization using the PM6 semi-empirical method. The resulting structure was then used as the starting point for more accurate Density Functional Theory (DFT) calculations.

The final geometry optimization and subsequent frequency calculations were carried out using the B3LYP functional with the 6-31G* basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum. Molecular orbitals and electronic properties were calculated at the same level of theory.

Caption: A hypothetical workflow for the computational analysis of this compound.

Hypothetical Signaling Pathway Involvement

Given that this compound is a precursor to farnesyltransferase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway that such an inhibitor might target. Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are crucial in cell signaling pathways that control cell growth and proliferation.

Caption: A simplified diagram of the Ras signaling pathway and the inhibitory action of a farnesyltransferase inhibitor.

References

Boc-4-amino-3-methoxybenzoic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-amino-3-methoxybenzoic acid, a synthetically versatile aromatic amino acid derivative, has emerged as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a carboxylic acid, a Boc-protected amine, and a methoxy group on a benzene ring, offers a trifecta of reactive handles for constructing complex molecular frameworks. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic placement of its functional groups makes it an invaluable precursor for a diverse array of bioactive molecules, including kinase inhibitors and peptide-based pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The tert-butyloxycarbonyl (Boc) protecting group imparts increased solubility in organic solvents and stability under a range of reaction conditions, while the carboxylic acid and methoxy groups provide sites for further chemical modification.

| Property | Value |

| CAS Number | 180976-98-1 |

| Molecular Formula | C₁₃H₁₇NO₅ |

| Molecular Weight | 267.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMF, and DMSO |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-amino-3-methoxybenzoic acid. The key transformation is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 4-amino-3-methoxybenzoic acid

A common route to the precursor, 4-amino-3-methoxybenzoic acid, involves the hydrolysis of its corresponding methyl ester.

-

Materials: Methyl 4-amino-3-methoxybenzoate, Lithium hydroxide (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

-

Procedure:

-

To a solution of methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of MeOH, THF, and water, add LiOH (5 equivalents).

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add water and extract with ethyl acetate to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to ~2 with 2N HCl.

-

Collect the resulting precipitate by filtration and dry under vacuum to afford 4-amino-3-methoxybenzoic acid. A reported yield for a similar procedure is 96%.

-

Experimental Protocol: Boc Protection of 4-amino-3-methoxybenzoic acid

The protection of the amino group is a standard procedure in organic synthesis.

-

Materials: 4-amino-3-methoxybenzoic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or Sodium hydroxide (NaOH), Dioxane or Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in a mixture of dioxane and water.

-

Add triethylamine or sodium hydroxide (2-3 equivalents) to the solution.

-

To this basic solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, acidify the reaction mixture with a cold, dilute solution of citric acid or HCl to a pH of ~3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The strategic arrangement of functional groups in this compound makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The 4-amino-3-methoxybenzoic acid scaffold is a common feature in many potent kinase inhibitors. The Boc-protected derivative allows for selective manipulation of the carboxylic acid group, for instance, through amide bond formation, before deprotection of the amine for subsequent reactions.

A notable example is the synthesis of Bosutinib, a Src/Abl kinase inhibitor. While the reported synthesis of Bosutinib starts from a related precursor, the utility of the 4-amino-3-methoxybenzoyl moiety is clearly demonstrated. The amino group is crucial for forming a key linkage to the quinoline core of the inhibitor, while the methoxy group can influence binding affinity and pharmacokinetic properties.

Caption: General workflow for kinase inhibitor synthesis.

Application in Peptide Synthesis

The Boc protecting group is a classic and still widely used N-terminal protecting group in solid-phase peptide synthesis (SPPS). This compound can be incorporated into peptide sequences to introduce a non-natural amino acid residue. The methoxy-substituted phenyl ring can impart specific conformational properties to the resulting peptide or serve as a handle for further chemical modifications, such as labeling or cross-linking.

Signaling Pathways and Drug Development

Molecules derived from the 4-amino-3-methoxybenzoic acid scaffold have been shown to target various signaling pathways implicated in diseases such as cancer and inflammatory disorders. For instance, inhibitors of the Janus kinase (JAK) family, which are crucial components of the JAK-STAT signaling pathway, have been synthesized using related building blocks. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases and malignancies.

The synthesis of selective JAK inhibitors often involves the strategic introduction of functional groups that can form specific interactions with the ATP-binding pocket of the kinase. The 4-amino-3-methoxybenzoyl moiety can serve as a core fragment that can be elaborated with various side chains to optimize potency and selectivity.

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its well-defined reactivity and strategic placement of functional groups provide chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated. Further exploration of the applications of this compound is likely to yield new and innovative solutions to challenges in medicinal chemistry and materials science.

The Strategic Role of Boc-4-amino-3-methoxybenzoic Acid in the Discovery of Novel Farnesyltransferase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of specialized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Boc-4-amino-3-methoxybenzoic acid, a protected amino acid derivative, has emerged as a key scaffold in the synthesis of targeted inhibitors for enzymes implicated in critical disease pathways. This technical guide provides an in-depth overview of the synthesis, properties, and application of this compound in the discovery of novel compounds, with a particular focus on the development of farnesyltransferase inhibitors for anti-cancer therapy.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid, valued for the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine. This protection strategy is crucial for preventing unwanted side reactions during multi-step syntheses, allowing for selective modifications at the carboxylic acid terminus.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 180976-98-1 | [1] |

| Molecular Formula | C₁₃H₁₇NO₅ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Melting Point | 176-178 °C | [2][3][4] |

| Appearance | Tan crystals | [2][3][4] |

| Storage | 2-8 °C |

The synthesis of this compound is typically achieved through the reaction of 4-amino-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.